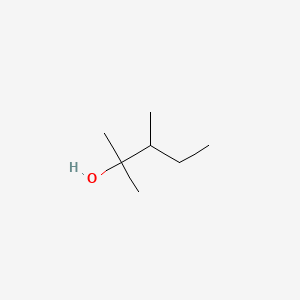
2,3-Dimethyl-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
2,3-Dimethyl-2-pentanol is widely used as a solvent and intermediate in organic synthesis. Its chemical stability and ability to form hydrogen bonds make it an ideal candidate for various chemical reactions, including:
- Solvent for Reactions : It serves as a solvent in reactions due to its favorable properties.
- Intermediate in Synthesis : The compound is utilized in the synthesis of more complex molecules, contributing to the development of new materials.
Biology
In biological research, this compound is employed to study metabolic pathways involving alcohols. It serves as a model compound for understanding how similar alcohols are metabolized in biological systems.
- Metabolic Studies : It helps elucidate the metabolic fate of branched-chain alcohols.
- Biologically Active Molecules : The compound can be used in synthesizing biologically active molecules for pharmacological studies.
Fragrance and Flavor Industry
Due to its pleasant odor, this compound is explored for use in the fragrance and flavor industry. Its stability and volatility make it suitable for incorporation into various formulations.
Biofuel Potential
Recent studies suggest that this compound could serve as a biofuel. Engineered microorganisms have shown potential for producing this compound through fermentation processes, indicating its viability as a renewable energy source.
Toxicological Profile
Research indicates potential toxic effects associated with this compound. It may cause skin irritation and emit harmful fumes when heated, necessitating careful handling during experiments.
Microbial Production
A case study focused on engineering microorganisms to enhance the production of pentanol isomers, including this compound. The study demonstrated that optimizing metabolic pathways could significantly increase yields.
Environmental Impact Assessment
Another case study assessed the odor threshold of various hydrocarbons, including this compound. The findings indicated that understanding its environmental impact is crucial for safe industrial applications.
Analyse Chemischer Reaktionen
Elimination Reactions
Tertiary alcohols like 2,3-dimethyl-2-pentanol undergo acid-catalyzed dehydration to form alkenes. The reaction proceeds via a carbocation intermediate, stabilized by adjacent methyl groups.
The major product, 2,3-dimethyl-1-pentene, arises from β-hydrogen elimination, while the minor product results from alternative hydrogen abstraction pathways.
Substitution Reactions
SN2 pathways are negligible due to the hindered backside attack in tertiary systems.
Oxidation Behavior
| Oxidizing Agent | Outcome | Details | References |
|---|---|---|---|
| KMnO₄/H⁺ (strongly acidic) | No reaction | Tertiary alcohols lack α-hydrogens for oxidation. | |
| CrO₃ | Degradation products | Over-oxidation may fragment the carbon backbone. |
Esterification
Reaction with carboxylic acids or acyl chlorides yields esters:
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Acetic acid (H⁺) | 2,3-Dimethyl-2-pentyl acetate | Acid catalysis, reflux | |
| Acetyl chloride | Same as above | Room temperature, base |
Physical and Thermodynamic Data
Key properties influencing reactivity:
| Property | Value | Relevance to Reactions | Sources |
|---|---|---|---|
| Boiling Point | 137.5°C | Dictates reflux conditions | |
| Water Solubility | 15.17 g/L (25°C) | Impacts solvent selection | |
| pKa | 15.38 ± 0.29 | Weak acidity limits deprotonation |
Eigenschaften
CAS-Nummer |
4911-70-0 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.2 g/mol |
IUPAC-Name |
2,3-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-5-6(2)7(3,4)8/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
YRSIFCHKXFKNME-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C)(C)O |
Kanonische SMILES |
CCC(C)C(C)(C)O |
Key on ui other cas no. |
4911-70-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















